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molecular formula C11H15NO2 B8446123 1-[4-(2-Aminoethyl)phenoxy]acetone

1-[4-(2-Aminoethyl)phenoxy]acetone

Cat. No. B8446123
M. Wt: 193.24 g/mol
InChI Key: GHOHBGMFGPOAIE-UHFFFAOYSA-N
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Patent
US08008487B2

Procedure details

Step 2 Trifluoroacetic acid (0.56 mL, 7.3 mmol) was added to a solution of tert-butyl 2-[4-(2-oxopropoxy)phenyl]ethylcarbamate (216 mg, 0.74 mmol) in CH2Cl2 (4 mL). The reaction mixture was stirred for 3 hr at ambient temperature, and then reaction mixture was stripped of volatiles in vacuo. The residue (143 mg) was used without further purification.
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-[4-(2-oxopropoxy)phenyl]ethylcarbamate
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[O:8]=[C:9]([CH3:28])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][NH:20]C(=O)OC(C)(C)C)=[CH:14][CH:13]=1>C(Cl)Cl>[NH2:20][CH2:19][CH2:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:10][C:9]([CH3:28])=[O:8])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0.56 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 2-[4-(2-oxopropoxy)phenyl]ethylcarbamate
Quantity
216 mg
Type
reactant
Smiles
O=C(COC1=CC=C(C=C1)CCNC(OC(C)(C)C)=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
The residue (143 mg) was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NCCC1=CC=C(OCC(=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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